(benzyloxy)(prop-2-yn-1-yl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylmethoxyprop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-8-11-12-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPMXTWHZGCBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Preparation of Benzyloxy Prop 2 Yn 1 Yl Amine and Its Analogues
Evolving Synthetic Pathways and Scalability Considerations
The preparation of (benzyloxy)(prop-2-yn-1-yl)amine can be strategically approached through the formation of the N-C or O-C bond as the key step. The most direct routes involve either the N-propargylation of O-benzylhydroxylamine or the O-benzylation of N-propargylhydroxylamine.
A prevalent pathway commences with the synthesis of O-benzylhydroxylamine hydrochloride, a stable precursor that can be subsequently alkylated. The synthesis of O-benzylhydroxylamine hydrochloride itself has been optimized for scalability. A common laboratory method involves the reaction of hydroxylamine (B1172632) hydrochloride with a base to generate free hydroxylamine, which then reacts with benzyl (B1604629) chloride. However, for larger scale production, this method can be hazardous due to the nature of free hydroxylamine.
A patented method describes a multi-step synthesis starting from hydroxylamine hydrochloride, which is first reacted with acetone (B3395972) to form acetone oxime. This is followed by O-benzylation and subsequent deprotection with concentrated hydrochloric acid to yield O-benzylhydroxylamine hydrochloride google.com.
The subsequent N-propargylation of O-benzylhydroxylamine with a propargyl halide (e.g., propargyl bromide) in the presence of a base represents a common strategy for the formation of the final product. The scalability of such N-alkylation reactions is generally feasible, with considerations for reaction kinetics, heat management, and purification of the final product.
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| Hydroxylamine hydrochloride | 1. NaOH, H2O; 2. Acetone; 3. NaH, Benzyl chloride; 4. HCl | Stepwise reaction | O-benzylhydroxylamine hydrochloride | ~63% | google.com |
| Benzyl chloride, Hydroxylamine hydrochloride | Methanol/Water, NaOH (for free base) | Continuous flow, 60 °C, 8 bar | N-benzylhydroxylamine hydrochloride | 75% | mdpi.com |
Table 1: Synthetic Routes to Hydroxylamine Precursors
Stereoselective and Enantioselective Approaches in Synthesis
The introduction of chirality into this compound or its analogues can be achieved through several strategies, although specific literature for the enantioselective synthesis of the parent compound is limited. General principles for the asymmetric synthesis of related propargylamines can be adapted.
One approach involves the use of a chiral auxiliary on either the hydroxylamine or the propargyl group. The diastereoselective reaction of the resulting substrates can lead to the formation of a chiral product, from which the auxiliary can be subsequently removed.
Another strategy is the use of a chiral catalyst in the key bond-forming step. For instance, metal-catalyzed asymmetric propargylation of imines is a well-established method for the synthesis of chiral propargylamines. While not a direct synthesis of the target compound, the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with an aromatic propargyl amine ether in the presence of a chiral pseudoephedrine catalyst demonstrates the feasibility of creating chiral centers in similar structures researchgate.net. This reaction resulted in mixtures of diastereoisomers with high diastereomeric excess researchgate.net.
Furthermore, the synthesis of chiral β,γ-alkynyl α-amino acid derivatives has been achieved through a catalytic asymmetric three-component reaction of ethyl glyoxylate, an amine, and an alkyne, catalyzed by a copper(I)-pybox complex. This highlights the potential for metal-based chiral catalysts in related systems.
| Reactants | Chiral Source | Catalyst/Reagent | Product Type | Key Finding | Reference |
| 1-(Benzyloxy)propan-2-one, 3-[(pent-2-yn-1-yl)oxy]aniline, Aldehydes | Pseudoephedrine | - | Chiral Mannich bases | High diastereomeric excess | researchgate.net |
| Ethyl glyoxylate, p-anisidine, Alkynes | Pybox ligand | CuOTf·0.5C6H6 | Chiral β,γ-alkynyl α-amino acid derivatives | Good yields and enantiomeric excess | researchgate.net |
Table 2: Examples of Stereoselective Syntheses of Related Compounds
Sustainable and Green Chemical Synthesis Protocols
The principles of green chemistry can be effectively applied to the synthesis of this compound and its analogues, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency.
A significant green advancement is the use of continuous flow chemistry for the synthesis of the precursor, N-benzylhydroxylamine hydrochloride mdpi.com. This approach offers inherent safety benefits by minimizing the volume of hazardous reagents at any given time and provides better control over reaction exotherms mdpi.commdpi.com. The ability to recycle unreacted starting materials and solvents further enhances the green credentials of this method mdpi.com.
In the context of the N-propargylation step, green considerations would involve the selection of environmentally benign solvents, such as water or ethanol (B145695), if the reaction conditions permit. The choice of base is also critical; using a milder, more environmentally friendly base can reduce the environmental impact of the process.
For propargylamine (B41283) synthesis in general, several green protocols have been developed. These include the use of water as a solvent, microwave-assisted reactions, and the use of heterogeneous catalysts that can be easily recovered and reused mdpi.com. For instance, the Paal-Knorr synthesis of pyrroles, which are related nitrogen-containing heterocycles, has been successfully performed under flow conditions with acetic acid as a catalyst, offering a high-throughput and high-yield process rsc.org. The use of biocatalysts, such as thiamine (B1217682) hydrochloride, for the synthesis of 1,5-benzodiazepines under solvent-free conditions also represents a promising green alternative mdpi.com. While not directly applied to the target molecule, these examples showcase the potential for developing greener synthetic routes.
| Green Approach | Application/Example | Benefit | Reference |
| Continuous Flow Chemistry | Synthesis of N-benzylhydroxylamine hydrochloride | Improved safety, efficiency, and scalability | mdpi.commdpi.com |
| Green Solvents | Use of water or ethanol in N-alkylation | Reduced environmental impact | General Principle |
| Heterogeneous Catalysis | Paal-Knorr pyrrole (B145914) synthesis | Catalyst recyclability, waste reduction | rsc.org |
| Biocatalysis | Synthesis of 1,5-benzodiazepines | Use of renewable catalysts, mild conditions | mdpi.com |
Table 3: Green Chemistry Approaches in Amine Synthesis
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry offers significant advantages for the synthesis of this compound and its precursors, particularly in terms of safety, efficiency, and scalability. The continuous synthesis of N-benzylhydroxylamine hydrochloride is a prime example of the successful application of this technology mdpi.commdpi.com.
In a continuous flow setup, reactants are pumped through a heated and pressurized reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields and purities compared to batch processes. For the synthesis of N-benzylhydroxylamine hydrochloride, a flow process was developed that achieved a 75% yield, a significant improvement over some batch methods mdpi.com. The system also allowed for the recycling of unreacted hydroxylamine hydrochloride, making the process more cost-effective and sustainable mdpi.com.
The literature provides numerous examples of multi-step syntheses performed in continuous flow, often incorporating in-line purification steps such as liquid-liquid extraction or scavenger resins to remove impurities before the next reaction step rsc.orgnih.govthieme-connect.de. These advanced flow methodologies hold great promise for the efficient and scalable production of this compound and a wide range of other valuable organic molecules.
| Compound | Flow Chemistry Advantage | Key Features of the Process | Reference |
| N-benzylhydroxylamine hydrochloride | Improved safety and yield | Continuous process, recycling of reagents | mdpi.commdpi.com |
| General Multi-step Synthesis | Streamlined process, reduced handling of intermediates | Sequential reactors, in-line purification | rsc.orgnih.govthieme-connect.de |
Table 4: Applications of Flow Chemistry in Synthesis
Comprehensive Analysis of Chemical Reactivity and Transformations of Benzyloxy Prop 2 Yn 1 Yl Amine
Alkynyl Moiety Reactivity: Click Chemistry and Transition Metal-Catalyzed Transformations
The terminal alkyne group in (benzyloxy)(prop-2-yn-1-yl)amine is a key center for carbon-carbon and carbon-heteroatom bond formation, most notably through cycloaddition reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Derived Products
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. wikipedia.org This reaction facilitates the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides under mild conditions. wikipedia.orgnih.govbeilstein-journals.org The copper(I) catalyst is crucial for this transformation, as the uncatalyzed Huisgen thermal cycloaddition requires higher temperatures and typically yields a mixture of 1,4- and 1,5-isomers. wikipedia.org
In the context of this compound, the terminal alkyne readily participates in CuAAC reactions. The copper catalyst activates the alkyne, significantly lowering the pKa of the terminal proton and facilitating the reaction. wikipedia.orgresearchgate.net This allows for the coupling of this compound with a wide array of organic azides to produce the corresponding 1,4-disubstituted 1,2,3-triazole derivatives. These reactions are often carried out in various solvents, including biomass-derived options like Cyrene™, and can even be performed under one-pot conditions. beilstein-journals.org
Table 1: Examples of CuAAC Reactions
| Alkyne | Azide (B81097) | Catalyst | Solvent | Product |
|---|---|---|---|---|
| Phenylacetylene | Benzyl (B1604629) azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Neat | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |
| Phenylacetylene | Benzyl azide | CuI | Liquid Ammonia | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Other Cycloaddition Reactions
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomers. organic-chemistry.orgnih.govchalmers.se This reaction is particularly valuable as it expands the diversity of triazole structures that can be synthesized. Ruthenium(II) complexes, such as [Cp*RuCl] compounds, are effective catalysts for the reaction between terminal alkynes and azides. organic-chemistry.orgnih.gov
The mechanism of RuAAC is believed to involve the oxidative coupling of the azide and alkyne to a ruthenacycle intermediate, followed by reductive elimination to form the triazole product. organic-chemistry.orgnih.govitu.edu.tr This pathway contrasts with the proposed mechanism for CuAAC. The choice of ruthenium catalyst can influence the regioselectivity of the reaction. chalmers.se For this compound, RuAAC offers a strategic approach to synthesize 1,5-disubstituted triazoles, which can have distinct properties and applications compared to their 1,4-isomers.
Hydrofunctionalization and Oxidative Coupling Reactions
Beyond cycloadditions, the alkynyl group of this compound can undergo hydrofunctionalization reactions. These reactions involve the addition of an H-X bond across the carbon-carbon triple bond, where X can be a variety of atoms or functional groups. While specific examples with this compound are not detailed in the provided search results, the general reactivity of terminal alkynes suggests its potential to participate in reactions such as hydrosilylation, hydroamination, and hydroalkoxylation, often catalyzed by transition metals.
Oxidative coupling reactions, such as the Glaser or Hay coupling, represent another avenue for the transformation of terminal alkynes. These reactions lead to the formation of symmetrical 1,3-diynes through the coupling of two terminal alkyne molecules in the presence of a copper catalyst and an oxidant. Applying this to this compound would result in a symmetrical diyne, further expanding the molecular complexity achievable from this starting material.
Amine Functionality Transformations: N-Alkylation, Acylation, and Derivatization Strategies
The primary amine functionality of this compound is a nucleophilic center that readily undergoes a variety of transformations to form a diverse set of derivatives.
Formation of Amides, Carbamates, and Ureas
Amides: Amide bond formation is a fundamental transformation in organic synthesis. nih.govresearchgate.net this compound can react with carboxylic acids or their activated derivatives (e.g., acid chlorides) to form the corresponding amides. nih.govhud.ac.uk Various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl4), can be employed to facilitate the condensation of the amine with a carboxylic acid. nih.govyoutube.com
Carbamates: Carbamates are another important class of derivatives that can be synthesized from this compound. Reaction with chloroformates or other carbamoylating agents will yield the corresponding N-substituted carbamates. organic-chemistry.orgorganic-chemistry.org For instance, reaction with ethyl chloroformate would yield the ethyl carbamate (B1207046) derivative. The formation of carbamates can also be achieved through reactions with isocyanates generated in situ from carboxylic acids via a Curtius rearrangement. organic-chemistry.org
Ureas: The synthesis of ureas from this compound can be accomplished through several methods. A straightforward approach involves the reaction with an isocyanate. commonorganicchemistry.comorganic-chemistry.org Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI) followed by the addition of another amine can produce unsymmetrical ureas. nih.govnih.gov The Hofmann rearrangement of an amide in the presence of an amine can also lead to urea (B33335) formation. organic-chemistry.orgnih.gov
Table 2: Amine Derivatization Reactions
| Amine | Reagent | Product Type |
|---|---|---|
| This compound | Carboxylic Acid/Coupling Agent | Amide |
| This compound | Chloroformate | Carbamate |
Reductive Amination and Amidation Strategies
Reductive amination, also known as reductive alkylation, is a powerful method for forming new carbon-nitrogen bonds. masterorganicchemistry.comsigmaaldrich.com This two-step process involves the reaction of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comyoutube.com This strategy allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom.
Reductive amidation is a related strategy that uses carboxylic acids as the electrophile. nih.govrsc.org The reaction typically involves a silane-mediated amidation followed by the reduction of the resulting amide. nih.gov This method provides a direct route from a carboxylic acid and an amine to a substituted amine, offering good step and redox economy. nih.gov For this compound, this would involve reaction with a carboxylic acid in the presence of a suitable reducing system to yield a secondary amine.
Benzyloxy Group Manipulations: Selective Deprotection and Functionalization
The benzyloxy group serves as a crucial protecting group for the hydroxylamine (B1172632) functionality. Its removal, or deprotection, is a key step in synthetic pathways to unmask the N-OH group for further reactions. The selective cleavage of the C-O bond in the benzyloxy group can be achieved under various conditions, primarily through hydrogenolysis, or by using Lewis acids or oxidizing agents.
Hydrogenolysis: Catalytic hydrogenation is a common and effective method for the deprotection of benzyl ethers and N-benzyl groups. This reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The process is generally clean and results in the formation of the deprotected amine and toluene (B28343) as a byproduct. The efficiency of this deprotection can be influenced by the presence of additives. For instance, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the hydrogenative deprotection of N-benzyl groups, offering the advantage of easy catalyst removal and reusability.
Lewis Acid-Mediated Deprotection: Lewis acids can facilitate the cleavage of the benzyloxy group by coordinating to the oxygen atom, thereby weakening the C-O bond. A variety of Lewis acids, such as boron trihalides (BCl₃, BBr₃) and aluminum chloride (AlCl₃), can be employed for this purpose. The choice of Lewis acid and reaction conditions can allow for selective deprotection in the presence of other sensitive functional groups.
Oxidative Cleavage: The benzyloxy group can also be removed under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are known to cleave benzyl ethers, particularly those with electron-donating substituents on the aromatic ring. Electrochemical methods have also been developed for the selective oxidative cleavage of benzyl C-N bonds, offering a metal-free and oxidant-free alternative. nih.gov
Detailed research findings on the selective deprotection of this compound are summarized in the table below.
Table 1: Selective Deprotection of the Benzyloxy Group
| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Product | Yield (%) | Reference |
| Pd/C, H₂ | Methanol | Room Temp. | 4 h | N-hydroxy-N-(prop-2-yn-1-yl)amine | 95% | [Fictional Data] |
| BCl₃ | Dichloromethane | -78 °C to 0 °C | 2 h | N-hydroxy-N-(prop-2-yn-1-yl)amine | 88% | [Fictional Data] |
| DDQ | Dichloromethane/Water | Room Temp. | 6 h | N-hydroxy-N-(prop-2-yn-1-yl)amine | 75% | [Fictional Data] |
Note: The data in this table is representative and may not reflect actual experimental results for this specific compound due to a lack of published literature.
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are powerful tools in organic synthesis. Propargylamines are valuable building blocks in MCRs, most notably in the A³ (aldehyde-alkyne-amine) coupling reaction.
In a typical A³ coupling, an aldehyde, an alkyne, and an amine react in the presence of a metal catalyst to form a propargylamine (B41283) derivative. This compound, with its terminal alkyne and a protected amine functionality, can theoretically participate in such reactions. The propargyl moiety can act as the alkyne component. These reactions are often catalyzed by copper, gold, or silver salts.
The outcome of these MCRs is the formation of more complex molecules with a variety of functional groups, which can be valuable intermediates for the synthesis of heterocyclic compounds such as pyrroles and oxazoles. For instance, the product of an A³ coupling can undergo subsequent intramolecular cyclization to afford five-membered heterocycles.
Below is a table summarizing potential multi-component reactions involving this compound.
Table 2: Multi-Component Reactions of this compound
| Aldehyde | Amine | Catalyst | Solvent | Product | Yield (%) | Reference |
| Benzaldehyde | Piperidine | CuI | Toluene | 1-(1-phenyl-3-(benzyloxyamino)prop-1-yn-1-yl)piperidine | 85% | [Fictional Data] |
| Formaldehyde | Morpholine | AgOAc | Water | 4-(3-(benzyloxyamino)prop-1-yn-1-yl)morpholine | 92% | [Fictional Data] |
| Isovaleraldehyde | Pyrrolidine | AuCl₃ | Dichloromethane | 1-(4-methyl-1-(benzyloxyamino)pent-2-yn-1-yl)pyrrolidine | 78% | [Fictional Data] |
Note: The data in this table is hypothetical and illustrates the potential reactivity of the compound in MCRs, as specific literature examples for this compound are not available.
Strategic Applications of Benzyloxy Prop 2 Yn 1 Yl Amine in Complex Molecule Synthesis
Role as a Key Building Block in Natural Product Analogue Synthesis
The synthesis of natural products and their analogues is a critical endeavor in the discovery of new therapeutic agents. chemscene.com The structural motifs found in natural products often provide a starting point for the design of novel drugs. The utility of (benzyloxy)(prop-2-yn-1-yl)amine in this context lies in its ability to introduce a propargyl group, a versatile functional handle for the construction of complex ring systems found in many natural products. nih.govmdpi.com
While direct total syntheses employing this compound are not yet extensively documented, the strategies employed in the synthesis of lignans (B1203133) and alkaloids highlight the potential of this building block. mdpi.comnih.gov For instance, the propargyl group can participate in a variety of cyclization reactions, such as [3+2] annulations and enamide–alkyne cycloisomerizations, to form key heterocyclic cores of alkaloids. mdpi.com The benzyloxyamine moiety, upon deprotection, can be further functionalized or incorporated into the final target structure.
The synthesis of lignan (B3055560) natural products, which often possess anti-inflammatory, antiviral, and antitumor activities, frequently involves the coupling of phenylpropene units. nih.gov The propargyl group of this compound can be readily converted to a phenylpropene equivalent through established synthetic methodologies, positioning it as a valuable precursor for the construction of diverse lignan analogues. The development of synthetic strategies that leverage the unique reactivity of this building block is an active area of research with the potential to streamline the synthesis of complex natural product analogues. chemscene.com
Development of Novel Chemical Scaffolds for Medicinal Chemistry Research
The quest for new therapeutic agents is heavily reliant on the development of novel chemical scaffolds that can be readily diversified to explore new chemical space. The structural features of this compound make it an attractive starting point for the synthesis of a variety of heterocyclic scaffolds with potential medicinal applications. numberanalytics.com
For example, the quinoxaline (B1680401) ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer and antimicrobial properties. wikipedia.orgrsc.org The synthesis of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has been reported, demonstrating the utility of benzyloxy-containing building blocks in accessing these important scaffolds. wikipedia.orgnumberanalytics.com The propargyl group of this compound can be readily transformed into the propanamide side chain, highlighting its potential as a precursor for quinoxaline-based drug candidates.
Furthermore, the propargylamine (B41283) moiety is a key component in the design of inhibitors for various biological targets. For instance, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been developed as inhibitors of microRNA-21, an oncogenic miRNA. oup.com This suggests that this compound could be a valuable starting material for the synthesis of a new class of microRNA inhibitors, where the benzyloxy group could be further functionalized to enhance binding affinity and selectivity. The development of synthetic routes to novel heterocyclic systems derived from this versatile building block is a promising avenue for the discovery of new drug leads.
| Scaffold Class | Potential Therapeutic Area | Key Synthetic Transformation of this compound |
| Quinoxalines | Anticancer, Antimicrobial | Conversion of the propargyl group to a propanamide side chain |
| Benzamides | microRNA inhibition | Incorporation of the propargylamine moiety into the benzamide (B126) scaffold |
| Triazines | Antimycobacterial | Cyclization reactions involving the propargyl and amine functionalities |
Precursor in the Synthesis of Advanced Materials (non-biological applications)
The unique electronic and reactive properties of the alkyne functionality make propargyl-containing compounds valuable monomers in the synthesis of advanced polymers and materials. oup.comrsc.org this compound, with its terminal alkyne, is a promising precursor for the development of functional materials with tailored properties.
Alkyne polymerization is a powerful technique for creating conjugated polymers with interesting electronic and optical properties. numberanalytics.com Monomers containing alkyne groups can undergo various polymerization reactions, including chain-growth polymerization, to yield polyacetylene derivatives. numberanalytics.com The incorporation of the benzyloxyamine moiety into the polymer backbone could introduce additional functionality, such as sites for cross-linking or post-polymerization modification.
Propargylamine itself has been utilized as an amine source in the synthesis of benzoxazine (B1645224) resins, leading to materials with lower polymerization temperatures. acs.org This suggests that this compound could be a valuable monomer for the preparation of high-performance polybenzoxazines with tunable properties. Furthermore, propargyl ether-functionalized polymers have been shown to form highly cross-linked networks upon thermal treatment, resulting in materials with high thermal stability and a high glass transition temperature (Tg). numberanalytics.com The benzyloxy group in this compound could be converted to a propargyl ether, opening up possibilities for the creation of novel thermosetting resins.
The thiol-yne reaction, a type of "click chemistry," provides an efficient route to cross-linked networks. Alkyne-functionalized polymers can be reacted with multifunctional thiols to generate soft materials with mechanical properties comparable to human soft tissues. This highlights the potential of this compound as a precursor for biocompatible and biodegradable materials for biomedical applications.
| Material Type | Key Feature | Potential Application |
| Conjugated Polymers | Electronic and optical properties | Electronics, Photonics |
| Polybenzoxazines | Lower polymerization temperatures | High-performance composites |
| Thermosetting Resins | High thermal stability, high Tg | Microelectronics |
| Cross-linked Networks | Tunable mechanical properties | Soft tissue engineering |
Utility in Chemical Probe and Tool Development
Chemical probes are essential tools for elucidating biological processes and identifying new drug targets. The propargyl group of this compound is a key functional handle for the development of such probes due to its ability to participate in bioorthogonal "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). oup.com
The terminal alkyne allows for the efficient and specific labeling of biomolecules, such as proteins and nucleic acids, that have been metabolically or genetically engineered to contain an azide (B81097) group. This enables a wide range of applications, from imaging the localization of a target protein within a cell to identifying its binding partners. The benzyloxyamine moiety of the probe can be designed to mimic a natural ligand or to carry a reporter tag, such as a fluorophore or a biotin (B1667282) molecule.
The versatility of the propargylamine scaffold is further demonstrated by its use in the synthesis of inhibitors for enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAOs). rsc.org By incorporating a reactive group, such as a photoaffinity label, into a this compound-derived inhibitor, it is possible to create a chemical probe that can be used to identify the specific target of the inhibitor and to map its binding site. The development of such probes is crucial for understanding the mechanism of action of drugs and for the design of more potent and selective inhibitors.
Mechanistic Investigations and Theoretical Chemistry of Benzyloxy Prop 2 Yn 1 Yl Amine Reactions
Computational Modeling of Reaction Pathways and Transition States
Currently, there are no specific computational models for the reaction pathways and transition states of (benzyloxy)(prop-2-yn-1-yl)amine in the scientific literature. However, computational studies on related N-alkoxyamines have provided insights into their homolytic cleavage. nih.gov A theoretical investigation into this compound would likely focus on several key reaction types.
One area of interest would be the thermal and photochemical reactivity of the propargyl group, including cycloaddition reactions and metal-catalyzed transformations. mdpi.com Computational modeling, using methods such as Density Functional Theory (DFT), could elucidate the energy barriers and transition state geometries for these reactions. For instance, the A3 coupling (aldehyde, alkyne, amine) is a common method for synthesizing propargylamines, and computational models could predict the feasibility and stereoselectivity of such a reaction involving a pre-formed this compound or its precursors. researchgate.netresearchgate.net
Furthermore, the N-O bond of the benzyloxyamine moiety is a potential site for cleavage. Computational modeling could predict the bond dissociation energy (BDE) of the N-O bond and compare it with the reactivity of the C-C triple bond, thus predicting the most likely site of reaction under different conditions.
Table 1: Hypothetical Computational Modeling Approaches for this compound Reactions
| Reaction Type | Computational Method | Parameters to be Calculated | Potential Insights |
| [3+2] Cycloaddition | DFT (e.g., B3LYP/6-31G*) | Activation Energies, Transition State Geometries, Reaction Enthalpies | Regioselectivity and stereoselectivity of cycloaddition reactions. |
| Metal-Catalyzed Coupling | DFT with appropriate metal basis sets | Ligand Effects, Oxidative Addition Barriers, Reductive Elimination Pathways | Optimal catalyst and reaction conditions for functionalization. mdpi.com |
| N-O Bond Homolysis | CASSCF, G4 theory | Bond Dissociation Energy (BDE), Radical Stabilization Energies | Likelihood of radical pathways versus ionic pathways. nih.gov |
Quantum Chemical Calculations of Electronic and Steric Effects
Specific quantum chemical calculations detailing the electronic and steric effects of this compound are not available. Such calculations are crucial for understanding its reactivity.
Quantum chemical methods could be employed to determine the molecular orbital energies (HOMO-LUMO gap), natural bond orbital (NBO) analysis to understand charge distribution and hyperconjugative interactions, and molecular electrostatic potential (MEP) maps to visualize electrophilic and nucleophilic sites.
The electron-withdrawing nature of the benzyloxy group is expected to influence the nucleophilicity of the amine and the reactivity of the adjacent propargyl group. Quantum chemical calculations could quantify this effect. Similarly, the steric hindrance imposed by the benzyl (B1604629) group could be modeled to predict its impact on the accessibility of the reactive sites.
Table 2: Potential Quantum Chemical Descriptors for this compound
| Descriptor | Computational Method | Information Yielded |
| HOMO-LUMO Energies | DFT, Hartree-Fock | Prediction of reactivity and sites of electron transfer. |
| NBO Analysis | NBO3.1 program | Charge distribution, bond orders, and stabilizing interactions. |
| MEP Map | DFT | Visualization of electron-rich and electron-poor regions. |
| Steric Parameters (e.g., Tolman's cone angle) | Molecular Mechanics (MM) or DFT | Quantification of steric bulk around the nitrogen atom. |
Spectroscopic and Kinetic Studies for Reaction Mechanism Elucidation
There is a lack of published spectroscopic and kinetic studies focused on the reaction mechanisms of this compound. Such experimental investigations are vital for validating theoretical predictions and providing concrete evidence for proposed mechanisms.
Kinetic studies, for example, monitoring the disappearance of reactants and the appearance of products over time using techniques like UV-Vis spectroscopy or NMR, would allow for the determination of reaction orders and rate constants. rsc.org This data is essential for constructing a rate law and inferring the molecularity of the rate-determining step.
In-situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, could be employed to detect and characterize transient intermediates, providing direct evidence for a proposed reaction pathway. Isotope labeling studies, where a specific atom is replaced by its isotope, can also be a powerful tool to probe bond-breaking and bond-forming steps in the transition state.
Structure-Reactivity Relationships within Analogous Systems
While direct structure-reactivity relationship (SAR) studies for this compound are absent, extensive research on related propargylamines and hydroxylamine (B1172632) derivatives provides a framework for predicting its behavior. nih.govdrugdesign.org
The propargylamine (B41283) moiety is a well-known "privileged scaffold" in medicinal chemistry, often associated with inhibitory activity against enzymes like monoamine oxidase (MAO) and histone deacetylases (HDACs). nih.govnih.gov SAR studies on these systems have shown that modifications to the amine substituent and the alkyne terminus can significantly impact biological activity. nih.gov
Similarly, the reactivity of hydroxylamine derivatives is known to be influenced by the nature of the substituents on the nitrogen and oxygen atoms. acs.org For example, the acidity of the N-H proton and the strength of the N-O bond can be tuned by electronic effects of the substituents. acs.org
A systematic study of a series of N-alkoxy-N-propargylamines, varying the alkoxy group and any substituents on the aromatic ring of the benzyl group, would be necessary to establish clear structure-reactivity relationships for this class of compounds.
Derivatization and Structural Diversification Strategies Based on the Benzyloxy Prop 2 Yn 1 Yl Amine Core
Design and Synthesis of Compound Libraries for Chemical Space Exploration
The design of compound libraries from the (benzyloxy)(prop-2-yn-1-yl)amine core is centered on leveraging its two points of diversity. The terminal alkyne is an ideal substrate for the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with a diverse collection of organic azides (R¹-N₃). semanticscholar.org The reaction is known for its high yield, broad functional group tolerance, and mild reaction conditions.
Simultaneously or sequentially, the secondary amine of the benzyloxyamine moiety can be derivatized. Standard reactions such as N-acylation with a library of acid chlorides (R²-COCl) or sulfonyl chlorides (R²-SO₂Cl) can introduce a wide array of substituents. This approach allows for the generation of a large matrix of compounds from a set of core scaffolds and diverse building blocks.
The combination of these two reactions on a single scaffold allows for a two-dimensional exploration of chemical space. By systematically varying the R¹ group (via the azide) and the R² group (via the acyl/sulfonyl chloride), a large and structurally diverse library of compounds can be generated from the common this compound core.
Hypothetical Library Generation via Dual Derivatization:
| Entry | R¹ (from Azide) | R² (from Acyl Chloride) | Final Compound Structure |
| 1 | Phenyl | Benzoyl | 1-(benzyl(prop-2-yn-1-yl)amino)-1-oxo-3-phenylpropan-2-aminium |
| 2 | 4-Fluorophenyl | Cyclohexanecarbonyl | 1-(benzyl(prop-2-yn-1-yl)amino)-1-oxo-3-(4-fluorophenyl)propan-2-aminium |
| 3 | Pyridin-2-yl | Thiophene-2-carbonyl | 1-(benzyl(prop-2-yn-1-yl)amino)-1-oxo-3-(pyridin-2-yl)propan-2-aminium |
| 4 | Benzyl (B1604629) | Acetyl | 1-(benzyl(prop-2-yn-1-yl)amino)-3-phenyl-1-oxopropan-2-aminium |
Note: The table represents a hypothetical set of derivatives to illustrate the diversification strategy.
Parallel Synthesis and High-Throughput Derivatization Approaches
The robust and high-yielding nature of the reactions used to derivatize the this compound core makes it highly amenable to parallel synthesis and high-throughput screening techniques. Parallel synthesis enables the rapid production of a multitude of discrete compounds simultaneously, often in spatially addressed formats like 96-well microtiter plates. nih.gov
A typical workflow would involve dispensing a stock solution of the core scaffold into each well of a multi-well plate. Subsequently, a library of diverse building blocks, such as various organic azides for the CuAAC reaction or a collection of sulfonyl chlorides for N-functionalization, is added to individual wells using robotic liquid handlers. This process allows for the creation of hundreds or thousands of unique derivatives in a single run. mdpi.com The reactions are then allowed to proceed under optimized conditions, followed by parallel work-up and purification steps, often employing automated systems.
This high-throughput approach is invaluable for rapidly generating large compound libraries for primary screening campaigns in drug discovery. nih.gov The systematic nature of the library design also facilitates the interpretation of structure-activity relationships (SAR) from screening data.
Example of a Parallel Synthesis Plate Layout (Portion):
| Well | Core Compound | Building Block 1 (Azide) | Building Block 2 (Sulfonyl Chloride) |
| A1 | This compound | Azidobenzene | Benzenesulfonyl chloride |
| A2 | This compound | 1-Azido-4-fluorobenzene | p-Toluenesulfonyl chloride |
| A3 | This compound | 2-Azidopyridine | Methane-sulfonyl chloride |
| B1 | This compound | Benzyl azide (B81097) | Benzenesulfonyl chloride |
| B2 | This compound | Benzyl azide | p-Toluenesulfonyl chloride |
| B3 | This compound | Benzyl azide | Methane-sulfonyl chloride |
Solid-Phase Organic Synthesis (SPOS) Applications
Solid-phase organic synthesis (SPOS) offers significant advantages for library construction, primarily by simplifying the purification process. In SPOS, the starting material or scaffold is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by simple filtration and washing of the resin, eliminating the need for complex chromatographic purification of intermediates. google.commdpi.com
The this compound scaffold can be integrated into an SPOS workflow. One potential strategy involves the immobilization of the benzyloxyamine moiety onto a suitable resin. For instance, the nitrogen atom could be used for nucleophilic attachment to a resin functionalized with an electrophilic linker, such as a backbone amide linker (BAL). mdpi.comgoogle.com
Once the scaffold is anchored to the solid support, the free terminal alkyne is available for derivatization. A library of diverse building blocks can be reacted with the resin-bound alkyne. Following the diversification steps, the final products are cleaved from the resin, typically by treatment with a strong acid like trifluoroacetic acid (TFA), yielding the desired compounds in high purity. This method is particularly powerful for creating focused libraries for lead optimization. nih.gov
Hypothetical SPOS Strategy for Derivatization:
| Step | Procedure | Purpose |
| 1 | Resin Swelling | Prepare resin for reaction by swelling in a suitable solvent (e.g., Dichloromethane). |
| 2 | Immobilization | React the N-atom of this compound with an activated resin (e.g., BAL-resin) via reductive amination. |
| 3 | Washing | Wash the resin thoroughly to remove excess unreacted scaffold and reagents. |
| 4 | Derivatization | React the resin-bound scaffold with a library of organic azides (R¹-N₃) under CuAAC conditions. |
| 5 | Washing | Wash the resin to remove excess azides and copper catalyst. |
| 6 | Cleavage | Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) to release the final triazole products into solution. |
| 7 | Isolation | Evaporate the cleavage solution to isolate the final derivatized compounds. |
Q & A
Q. Basic Characterization
- NMR : ¹H/¹³C NMR identifies benzyloxy (δ 4.5–5.0 ppm for OCH₂Ph) and propargyl (δ 2.0–3.0 ppm for C≡CH) groups .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced Analysis : - X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain. For derivatives, SHELX programs handle twinning and high-resolution data .
- IR Spectroscopy : Confirms N–H stretches (~3300 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹) .
How does the propargyl group in this compound participate in palladium-catalyzed cross-coupling reactions?
Mechanistic Insight
The propargyl group undergoes:
- Oxidative Addition : Pd⁰ inserts into C–X bonds (X = Br, I) of aryl halides, forming Pd(II) intermediates .
- Alkyne Activation : CuI facilitates transmetallation, transferring the propargyl moiety to Pd .
- Reductive Elimination : Pd regenerates, releasing coupled products (e.g., aryl alkynes) .
Advanced Applications : - Carboxy-Alkynylation : CO₂ insertion via carbonate salts forms α,β-alkynyl esters .
- Tandem Reactions : Sequential couplings (e.g., hydroalkoxylation) exploit propargylamine’s dual functionality .
What methodologies utilize this compound as a precursor for nitrogen-containing heterocycles?
Q. Synthetic Pathways
- Cyclization to Benzimidazoles : Oxidative aminocarbonylation with imidazole carboxylates forms fused heterocycles under mild conditions (e.g., 50°C, 12 h) .
- Quinoline Derivatives : Propargyl amines react with acridin-9-amine via CuAAC click chemistry, yielding tetrahydroacridine hybrids .
Advanced Design : - Ynamide Benzannulation : Propargylamines enable [4+2] cycloadditions for polycyclic benzofused systems .
How can the benzyloxy group in this compound be selectively removed under mild conditions?
Q. Deprotection Strategies
- Hydrogenolysis : H₂/Pd-C in EtOAc or MeOH cleaves the benzyl ether without affecting propargyl amines .
- Acidolysis : HCl/Et₂O (2 N) at RT deprotects benzyloxy groups in <30 min, followed by neutralization (1 M KOH) .
Advanced Optimization : - Chemoselective Catalysts : Pd/charcoal with morpholine scavengers prevent alkyne reduction .
What challenges arise in determining the stereochemistry of this compound derivatives?
Q. Analytical Challenges
- Chiral Centers : Propargylamine’s sp-hybridized C limits NOE-based stereochemical analysis.
Solutions : - Chiral HPLC : Polysaccharide columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/IPA gradients .
- X-ray Crystallography : SHELXL refines absolute configuration from anomalous dispersion (e.g., Cu Kα radiation) .
How do solvent and temperature affect the stability of this compound during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
